molecular formula C11H11N3O3S B2369026 N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide CAS No. 402472-31-5

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2369026
CAS No.: 402472-31-5
M. Wt: 265.29
InChI Key: NNVZBOHALKWGFI-UHFFFAOYSA-N
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Description

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a chemical compound with the molecular formula C11H11N3O3S and a molecular weight of 265.29 g/mol.

Preparation Methods

The synthesis of N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxo derivatives, while reduction reactions can yield hydroxy derivatives . Substitution reactions can occur at the benzothiazine ring, leading to the formation of various substituted products .

Scientific Research Applications

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . The compound’s ability to interact with multiple receptors and enzymes makes it a valuable tool for developing new therapeutic agents . Additionally, it has applications in the pharmaceutical industry for the synthesis of bioactive molecules .

Mechanism of Action

The mechanism of action of N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can be compared with other benzothiazine derivatives, such as 2-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide . While both compounds share a similar core structure, their functional groups and substituents can lead to differences in their chemical reactivity and biological activities .

Properties

IUPAC Name

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c12-11(17)14-9(15)5-8-10(16)13-6-3-1-2-4-7(6)18-8/h1-4,8H,5H2,(H,13,16)(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVZBOHALKWGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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